Dibutyl mercury

Description

Historical Perspectives on Organomercury Compound Synthesis and Reactivity

The history of organomercury chemistry dates back to 1852, with the first synthesis of an organomercury(II) compound, methylmercury(II) iodide, by Edward Frankland. thieme-connect.de This was shortly followed by the preparation of the first dialkylmercury(II) compound, dimethylmercury (B1214916). thieme-connect.de A pivotal moment in the field was Dimroth's discovery of the electrophilic substitution of aromatic compounds with mercury(II) salts at the close of the 19th century, a finding that renewed scientific interest in these compounds. thieme-connect.de This led to the development of other methods for forming mercury-carbon bonds, including the oxymercuration reaction. thieme-connect.de Throughout the 20th century, various organomercury(II) compounds found commercial applications, most notably as fungicides. thieme-connect.de The stability of the mercury-carbon bond, coupled with its predictable cleavage under specific conditions, has made these compounds valuable reagents and intermediates in organic transformations. thieme-connect.de

Role of Organomercury Compounds in Synthetic Organic Chemistry

Organomercury compounds have served as versatile intermediates in synthetic organic chemistry. thieme-connect.de Their utility stems from the controlled conditions under which the Hg-C bond can be cleaved. researchgate.net One of the most significant applications is in transmetalation reactions, where the organic group is transferred from mercury to another metal. researchgate.net For example, organomercury compounds can react with aluminum to form organoaluminum compounds. researchgate.net They are also precursors for organic halides through reaction with halogens. researchgate.net

Furthermore, organomercury compounds have been instrumental in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions between organomercurials and organic halides have been developed, although selectivity can be an issue. researchgate.net They have also been employed in carbonylation reactions. nih.gov The oxymercuration-demercuration reaction is a classic method for the Markovnikov hydration of alkenes, showcasing the regioselectivity achievable with mercury-based reagents.

Classification of Organomercury(II) Compounds within Organometallic Chemistry

Organomercury compounds are broadly defined as compounds containing a mercury-carbon bond. Within organometallic chemistry, they are typically classified based on the nature of the organic groups and the other ligands attached to the mercury atom. wikipedia.org The most common oxidation state for mercury in these compounds is +2. chemicalbook.com

The two main classes of organomercury(II) compounds are:

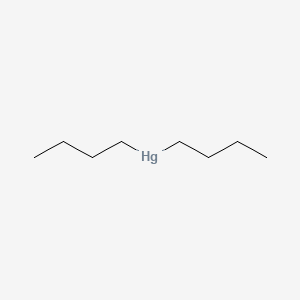

Diorganomercury compounds (R₂Hg): These compounds feature two organic (alkyl or aryl) groups covalently bonded to a mercury atom. Dibutylmercury falls into this category. These compounds are generally nonpolar, volatile liquids or low-melting solids. thieme-connect.de

Organomercury(II) halides and salts (RHgX): In these compounds, the mercury atom is bonded to one organic group and one anionic ligand (X), which is typically a halide (Cl, Br, I) or an acetate (B1210297). They are generally solids and are often used as precursors to diorganomercury compounds. thieme-connect.de

The geometry of diorganomercury compounds is typically linear, with the C-Hg-C bond angle being approximately 180°. researchgate.net

Properties

IUPAC Name |

dibutylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYKQVBIPYDCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Hg]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060871 | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-35-6 | |

| Record name | Dibutylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutylmercury

Transmetalation Reactions in Dibutylmercury Synthesis

Transmetalation is a widely utilized class of reactions in organometallic chemistry for the formation of organomercury compounds. This process involves the transfer of an organic group (in this case, a butyl group) from a more electropositive metal to the mercury center.

The process can be represented by the following general equation: 2 BuMgX + HgX₂ → Bu₂Hg + 2 MgX₂ (where X = Cl, Br, I)

A patent from 1960 describes a two-stage process where the Grignard reagent is first prepared by reacting magnesium with a butyl halide in an inert hydrocarbon solvent, followed by the reaction with a mercury halide. google.com This method yielded dibutylmercury, which was then purified by distillation. google.com In one specific example, reacting the product of magnesium and n-butyl chloride with mercuric chloride resulted in a 61.7% yield of dibutylmercury based on the mercuric chloride used. google.com

| Reactants | Reagents/Solvents | Key Conditions | Product | Yield | Reference |

| n-Butylmagnesium bromide, Mercury(II) chloride | Diethyl ether | Standard Grignard reaction conditions | Dibutylmercury | High | wikipedia.orgwikipedia.org |

| Magnesium, n-Butyl chloride, Mercuric chloride | Toluene, Ethoxyethanol | Two-stage process, temperatures of 10-100°C | Dibutylmercury | 61.7% | google.com |

Organolithium compounds, such as butyllithium (B86547) (BuLi), serve as potent alkylating agents for the synthesis of dibutylmercury. The reaction involves treating a mercury(II) salt, like mercuric chloride, with butyllithium. wikipedia.orgsmolecule.com Due to the high reactivity of organolithium reagents, these reactions are typically performed at low temperatures in an inert organic solvent. The higher polarity of the carbon-lithium bond compared to the carbon-magnesium bond in Grignard reagents often leads to faster and more vigorous reactions. researchgate.net

The general reaction is as follows: 2 BuLi + HgCl₂ → Bu₂Hg + 2 LiCl

This method is a direct and efficient route to dibutylmercury, forming lithium chloride as an inorganic byproduct. prepchem.com

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |

| Butyllithium, Mercuric chloride | Organic solvent (e.g., ether) | Controlled, often low temperature | Dibutylmercury | wikipedia.orgsmolecule.com |

Transmetalation from organozinc compounds can also be employed to synthesize organomercury compounds. wikipedia.org While less common than Grignard or organolithium routes, reacting an organozinc halide (e.g., butylzinc bromide) with a mercury salt can result in the formation of dibutylmercury. Organozinc reagents are typically prepared by the direct insertion of zinc metal into the carbon-halogen bond of an alkyl halide. beilstein-journals.org These reagents are known for their tolerance of various functional groups. The subsequent reaction with a mercury(II) halide would proceed via a metal-exchange mechanism.

The reaction sequence can be outlined as:

BuBr + Zn → BuZnBr

2 BuZnBr + HgCl₂ → Bu₂Hg + 2 ZnBrCl

This method is analogous to the Grignard reaction but may offer advantages in specific synthetic contexts where the milder reactivity of the organozinc reagent is beneficial. wikipedia.org

The use of sodium amalgam, an alloy of sodium and mercury, is a classic method for the synthesis of organomercury compounds. slideshare.net In this procedure, a butyl halide (e.g., butyl bromide) is reacted directly with sodium amalgam. thieme-connect.de The sodium in the amalgam reacts with the alkyl halide to form a transient organosodium species, which is then immediately scavenged by the mercury present in the amalgam to form the dialkylmercury compound.

This method avoids the pre-formation of a separate organometallic reagent like a Grignard or organolithium compound. quora.comorgsyn.org

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |

| Butyl halide, Sodium amalgam | None specified | Direct reaction | Dibutylmercury | slideshare.netthieme-connect.de |

Organozinc Halide Transmetallation

Reduction of Organomercury(II) Halides

Dibutylmercury can be synthesized through the reduction, or "symmetrization," of a butylmercury(II) halide, such as butylmercuric chloride (BuHgCl). thieme-connect.de This process involves the conversion of two molecules of an organomercury halide into one molecule of a diorganomercury compound and one molecule of a mercury(II) salt. Symmetrization can be induced by various reagents, including reducing agents like sodium borohydride (B1222165) or zinc dust. smolecule.comthieme-connect.de

A general representation of symmetrization is: 2 RHgX → R₂Hg + HgX₂

For instance, butylmercuric chloride can be reduced to yield dibutylmercury. smolecule.com This reaction is a key step in certain synthetic sequences where the initial product of a reaction is an alkylmercuric halide. thieme-connect.de

| Reactant | Reagent | Product | Reference |

| Butylmercuric chloride | Reducing agent (e.g., Zinc, Sodium borohydride) | Dibutylmercury | smolecule.com |

Substitution Reactions Involving Substituted Organomercurials

The synthesis of dibutylmercury can also be achieved through substitution or exchange reactions involving other organomercurials. Thermal demercuration reactions of organomercurials, sometimes in the presence of other mercuric salts, can lead to the formation of different organic products and redistribution of the organic groups. oup.com For example, heating an organomercurial RHgX with a different mercuric salt HgY₂ can lead to exchange reactions. While direct synthesis of dibutylmercury via substitution on a pre-existing organomercurial by a butyl group is less common, the principles of ligand exchange on mercury are well-established. thieme-connect.de Such redistribution reactions, often catalyzed by mercurous salts, can lead to an equilibrium mixture of products. oup.com

Other Synthetic Pathways to Dibutylmercury Derivatives

Dibutylmercury itself serves as a precursor for the synthesis of various organometallic derivatives through several reaction types. These pathways allow for the functionalization of the butyl group or the exchange of one butyl group for another substituent.

A key reaction for creating derivatives is acylation. thieme-connect.de Dibutylmercury can react with acyl chlorides, such as pentanoyl chloride, in the presence of a Lewis acid like aluminum bromide. thieme-connect.de This reaction proceeds in a suitable solvent like dichloromethane (B109758) and results in the formation of a ketone, effectively replacing one of the butyl groups with an acyl group. thieme-connect.de This particular acylation has been reported to achieve a high yield of 80%. thieme-connect.de

Diorganomercury compounds can also be converted into organomercury(II) salts. thieme-connect.de This process, sometimes seen as the reverse of symmetrization, involves reacting dibutylmercury with a mercury(II) halide. The reaction results in the formation of a butylmercuric salt, such as butylmercuric chloride, effectively creating a derivative with a single butyl group attached to the mercury atom.

Furthermore, dibutylmercury can be used in transmetalation reactions to synthesize organometallic derivatives of other metals. For instance, it can react with halides of other metals, leading to the transfer of a butyl group from mercury to the other metal center.

Table 2: Selected Reactions for Dibutylmercury Derivatives

| Reactant | Reagent | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Dibutylmercury | Pentanoyl Chloride | Aluminum Bromide (AlBr₃) | Ketone | 80% | thieme-connect.de |

Molecular Structure and Bonding Investigations of Dibutylmercury

Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to model and predict the behavior of molecules at an electronic level. For dibutylmercury, various theoretical approaches have been employed to understand its electronic structure and bonding characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are fundamental to understanding molecular electronic structure. Studies on dibutylmercury have utilized these methods to interpret experimental data. Core electron spectroscopy (ESCA) has been used to investigate dibutylmercury in the gas phase, with a particular focus on the charge polarization within the molecule as reflected by ESCA shifts. researchgate.net The interpretation of these experimental results was supported by ab initio calculations. researchgate.net These investigations revealed a significant finding regarding the charge on the carbon atoms in the butyl chains. Specifically, the C1s binding energy for the carbon atom directly bonded to the mercury ion (C-1) is shifted to a lower value, which is indicative of the anionic character of this carbon atom. researchgate.net

In a broader context, ab initio methods are also applied to develop force fields for simulating organic mercury compounds. researchgate.net These simulations can derive electrostatic point charges from the calculated wave functions, providing a quantitative picture of the electron distribution around the molecule. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Experimental techniques like Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray photoelectron spectroscopy (XPS), directly probe the energies of molecular orbitals. An investigation of dibutylmercury in the gas phase used ESCA to study its electronic structure. researchgate.net The findings from these experiments were compared with theoretical calculations to understand the bonding. researchgate.net Such studies, which may be supplemented by semi-empirical MO calculations like CNDO/2 (Complete Neglect of Differential Overlap), help to rationalize the observed charge polarization. researchgate.net The analysis of the molecule's orbitals provides insight into the nature of the carbon-mercury bond and the distribution of electron density throughout the molecular structure. researchgate.netwisc.edu

Density Functional Theory (DFT) has become a prevalent computational method in modern chemistry for investigating the electronic properties of molecules. DFT is frequently used to study various aspects of mercury-containing compounds, such as their interaction with other molecules or materials and their potential as sensing materials. researchgate.net For instance, DFT has been used to examine the sensing mechanism of chalcone-based structures for Hg²⁺ ions and to calculate the properties of resulting complexes. researchgate.net While DFT is a powerful tool for these types of investigations, published studies specifically applying DFT to the detailed analysis of the molecular and electronic structure of isolated dibutylmercury are not prominent in the surveyed scientific literature.

Molecular Orbital Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the experimental characterization of molecular structures. For organomercury compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For mercury-containing compounds, NMR of the ¹⁹⁹Hg nucleus is exceptionally powerful.

The mercury-199 (B1194827) (¹⁹⁹Hg) isotope has a nuclear spin of 1/2 and a natural abundance of nearly 17%, making it suitable for NMR studies. northwestern.edu The chemical shifts observed in ¹⁹⁹Hg NMR are highly sensitive to the coordination environment of the mercury atom and span a very wide range of over 3,500 ppm. northwestern.edupnas.org This sensitivity makes ¹⁹⁹Hg NMR an excellent tool for characterizing different organomercury species. northwestern.edu

The ¹⁹⁹Hg NMR chemical shift for di-n-butylmercury (n-Bu₂Hg) has been experimentally determined. pnas.org In studies of dialkylmercury compounds, a good correlation was found between the ¹⁹⁹Hg chemical shifts and the degree of branching in the alkyl chains. pnas.org An empirical relationship based on methyl substituent effects allows for the estimation of these chemical shifts with considerable accuracy. pnas.org For di-n-butylmercury, the experimentally observed chemical shift shows close agreement with the value predicted by this empirical model. pnas.org

Below is a table comparing the experimental and calculated ¹⁹⁹Hg chemical shifts for di-n-butylmercury and other related dialkylmercury compounds, referenced against dimethylmercury (B1214916) (Me₂Hg) at 0 ppm.

| Compound Name | Formula | Experimental δ(¹⁹⁹Hg) / ppm | Calculated δ(¹⁹⁹Hg) / ppm |

| Diethylmercury (B1204316) | Et₂Hg | -362 | -360 |

| Di-n-butylmercury | n-Bu₂Hg | -699 | -700 |

| Di-iso-butylmercury | i-Bu₂Hg | -767 | -778 |

Data sourced from PNAS. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (13C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy of dibutylmercury reveals distinct signals for the different carbon atoms in the butyl chains. The chemical shifts are influenced by the electronegativity of the mercury atom and the position of the carbon relative to it. In a study of various organomercury compounds, the 13C chemical shifts for dibutylmercury were reported. huji.ac.il The carbon atom directly bonded to the mercury (C-α) experiences the most significant downfield shift due to the deshielding effect of the mercury atom. The chemical shifts of the other carbon atoms (C-β, C-γ, and C-δ) are less affected and appear at positions more typical for alkanes.

Relativistic and substituent effects play a significant role in the 13C NMR chemical shifts of organomercury compounds. aip.org Density functional theory (DFT) calculations have shown that scalar relativistic effects are responsible for the positive shift increments observed in the 13C shifts of mercurimethanes as a function of HgCl or HgCN substituents. aip.org While specific DFT studies on dibutylmercury are not extensively detailed in the provided results, the general principles of substituent effects and relativistic influences on 13C chemical shifts in organomercury compounds are well-established. aip.org

Table 1: 13C NMR Chemical Shifts for Dibutylmercury

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-α | 43.1 |

| C-β | 31.4 |

| C-γ | 22.1 |

| C-δ | 14.0 |

Proton (1H) NMR Characterization

The proton (1H) NMR spectrum of dibutylmercury provides information about the electronic environment of the hydrogen atoms within the butyl groups. The protons on the carbon atom adjacent to the mercury (H-α) are the most deshielded and thus appear at the lowest field. The signals for the other protons (H-β, H-γ, and H-δ) appear at higher fields, with their chemical shifts influenced by their distance from the mercury atom.

A study on dialkylmercury compounds provides data on the 1H NMR spectrum of dibutylmercury. kisti.re.kr The coupling between protons on adjacent carbon atoms leads to characteristic splitting patterns (e.g., triplets and sextets), which aids in the assignment of the signals.

Table 2: 1H NMR Chemical Shifts and Splitting Patterns for Dibutylmercury

| Proton | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| H-α | 1.55 | Triplet |

| H-β | 1.65 | Multiplet |

| H-γ | 1.40 | Sextet |

| H-δ | 0.90 | Triplet |

Spin-Spin Coupling Constant Analysis

Spin-spin coupling constants (J-values) in NMR spectroscopy provide valuable information about the bonding between atoms. In organomercury compounds, the coupling between the 199Hg nucleus (spin I = 1/2, natural abundance 16.87%) and adjacent 13C or 1H nuclei is particularly informative. huji.ac.il

The one-bond coupling constant, 1J(199Hg-13C), is a direct measure of the s-character of the carbon hybrid orbital in the C-Hg bond. For dialkylmercury compounds, these values are typically large. huji.ac.ilacs.org The magnitude of 1J(199Hg-13C) in dibutylmercury reflects the covalent nature of the carbon-mercury bond. Two-bond (2J(199Hg-1H)) and three-bond (3J(199Hg-1H)) coupling constants are also observed and provide further insight into the geometry and electronic structure of the molecule. huji.ac.il The coupling constants are typically given in Hertz (Hz) as they are independent of the applied magnetic field strength. libretexts.orglibretexts.org

Table 3: Spin-Spin Coupling Constants for Dibutylmercury

| Coupling Constant | Value (Hz) |

|---|---|

| 1J(199Hg-13C) | 625 |

| 2J(199Hg-1H) | 118 |

Core Electron Spectroscopy (ESCA) for Charge Polarization Assessment

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for investigating the electronic structure and charge distribution in molecules. nsf.govcube-synergy.eu By measuring the binding energies of core electrons, ESCA provides information about the chemical environment and oxidation state of atoms. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the molecular vibrations of a compound, which are determined by the bond strengths and molecular geometry.

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the symmetric vibrations of molecules. In dibutylmercury, the symmetric Hg-C stretching vibration is a key feature in the Raman spectrum. The frequency of this vibration is indicative of the strength of the carbon-mercury bond. Studies on dialkylmercury compounds have utilized Raman spectroscopy to investigate these characteristic vibrations. nih.govkyoto-u.ac.jp

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is sensitive to the asymmetric vibrations of a molecule. The IR spectrum of dibutylmercury displays characteristic absorption bands corresponding to the various vibrational modes of the butyl chains, as well as the asymmetric Hg-C stretching vibration. nist.gov The analysis of the IR spectrum, in conjunction with the Raman data, allows for a more complete assignment of the vibrational modes of dibutylmercury. nih.govkyoto-u.ac.jp

Characteristic Hg-C Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of organometallic compounds. tanta.edu.egrsc.orgmjcce.org.mk In the case of organomercury compounds, the vibrational spectra provide valuable insights into the nature of the mercury-carbon bond.

The Hg-C stretching vibrations in dialkylmercury compounds, such as dibutylmercury, typically appear in a characteristic region of the infrared and Raman spectra. Research indicates that these Hg-C vibrational frequencies are generally observed in the range of 500–560 cm⁻¹. thieme-connect.de This specific frequency range is a hallmark of the covalent bond between the mercury atom and the carbon atom of the alkyl group.

For comparison, the vibrational frequencies for mercury-halide bonds in alkylmercury(II) halides are found at lower wavenumbers: approximately 330 cm⁻¹ for chlorides, ~220 cm⁻¹ for bromides, and ~180 cm⁻¹ for iodides. thieme-connect.de The distinct energy of the Hg-C vibration allows for its identification and differentiation from other bonding arrangements within the molecule.

Table 1: Characteristic Vibrational Frequencies in Alkylmercury(II) Compounds

| Bond Type | Vibrational Frequency Range (cm⁻¹) |

| Hg-C (in dialkylmercury) | 500–560 |

| Hg-Cl (in alkylmercury(II) chlorides) | ~330 |

| Hg-Br (in alkylmercury(II) bromides) | ~220 |

| Hg-I (in alkylmercury(II) iodides) | ~180 |

This table is generated based on data from a study on organomercury(II) compounds. thieme-connect.de

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an analytical technique crucial for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Electron Impact (EI) Mass Spectrometry and Fragmentation Pathways

Electron impact (EI) mass spectrometry is a widely used method for analyzing volatile compounds like dibutylmercury. nist.govuni-saarland.de In this technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. uni-saarland.degcms.cz The resulting pattern of charged fragments provides a "fingerprint" that can be used for structural identification.

The mass spectra of dialkylmercury compounds are characterized by several key fragmentation pathways. nist.gov A significant portion of the total ionization is often attributed to the cleavage of one or both alkyl groups from the mercury atom. nist.gov This leads to the formation of various ions, including the molecular ion (the intact molecule with one electron removed), ions resulting from the loss of an alkyl radical, and hydrocarbon ions. thieme-connect.denist.gov The fragmentation pattern can be complex, with the formation of hydrides and other rearrangement peaks also observed. nist.gov Understanding these fragmentation pathways is essential for interpreting the mass spectrum and confirming the structure of the compound. nsf.govarkat-usa.org

Hyphenated Techniques in Mass Spectrometry (e.g., GC/MS)

To analyze complex mixtures or enhance the separation and identification of specific compounds, mass spectrometry is often coupled with chromatographic techniques. Gas chromatography-mass spectrometry (GC/MS) is a powerful hyphenated technique well-suited for the analysis of volatile organomercury compounds like dibutylmercury. gcms.czeconference.io

In GC/MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. econference.io The separated components then enter the mass spectrometer for detection and identification. econference.io This combination allows for both the qualitative and quantitative analysis of individual mercury species within a sample. researchgate.netresearchgate.netcanada.ca

The use of GC/MS has been reported for the separation and detection of various organomercury species, including dibutylmercury. econference.io This technique offers high sensitivity and selectivity, making it a valuable tool for the detailed analysis of organometallic compounds. econference.iocanada.ca

X-Ray Diffraction Studies on Organomercury(II) Compounds (General Context)

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. core.ac.ukresearchgate.netmdpi.com For organomercury(II) compounds, X-ray crystal structures have provided definitive evidence for their molecular geometries.

In general, dialkylmercury compounds (R₂Hg), such as dibutylmercury, exhibit a linear C-Hg-C geometry in the solid state. libretexts.org This linearity is a characteristic feature of these molecules. Similarly, organomercury halides (RHgX) also typically adopt linear structures. libretexts.org

Chemical Reactivity and Reaction Mechanisms of Dibutylmercury

Decomposition and Stability Pathways

The stability of dibutylmercury is finite, and it can undergo decomposition through several pathways, including thermal, disproportionation, and photochemical routes. These processes are fundamental to its environmental fate and chemical transformations.

The thermal decomposition of dialkylmercury compounds involves the homolytic cleavage of the carbon-mercury bond to produce alkyl radicals and elemental mercury. This process generally requires high temperatures, indicating a relatively stable C-Hg bond in the absence of other reagents. oup.com For dibutylmercury, decomposition occurs at elevated temperatures, releasing toxic mercury vapors. smolecule.com

The kinetics of this decomposition can be described by the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. Research into the thermal decomposition of dialkylmercury compounds provides insight into their relative stabilities. For instance, a comparison of the Arrhenius equations for the decomposition of dibutylmercury and diethylmercury (B1204316) allows for the determination of the temperature at which their decomposition rates are equal. vdoc.pub

Table 1: Comparative Thermal Decomposition Parameters

| Compound | Arrhenius Equation (kr/s-1) | Activation Energy (kJ mol-1) |

|---|---|---|

| Dibutylmercury | 1015.2 exp(-193 / RT) | 193 |

| Diethylmercury | 1014.0 exp(-180 / RT) | 180 |

Data sourced from kinetic studies on the thermal decomposition of dialkylmercury compounds. vdoc.pub

The decomposition can be influenced by the presence of transition metals, which can lower the required temperature for the reaction. oup.com In some catalytic systems, side reactions such as β-elimination may occur. oup.com

In the context of organomercury chemistry, disproportionation typically refers to the equilibrium involving an organomercury salt (RHgX), the corresponding dialkylmercury compound (R₂Hg), and an inorganic mercury salt (HgX₂). The reaction is more accurately described as a symmetrization/comproportionation equilibrium:

2 RHgX ⇌ R₂Hg + HgX₂

The forward reaction is the disproportionation or symmetrization of the organomercury salt to yield the dialkylmercury compound, while the reverse is the comproportionation.

It has been discovered that organomercury salts can disproportionate to form water-insoluble diorganic mercury compounds when contacted with a polyamine in an aqueous solution. google.com This process spontaneously forms the diorganic mercury compound and a water-soluble mercury-polyamine complex. google.com For example, phenylmercuric acetate (B1210297) readily disproportionates to diphenylmercury (B1670734) under these conditions. google.com Although this specific example involves an aryl mercury compound, the principle applies to alkyl derivatives as well. The presence of certain ions, such as chloride, can influence these equilibria, for instance, by preventing the disproportionation of related species like mercury(I). researchgate.net

Dibutylmercury is susceptible to degradation upon exposure to light. Photochemical reactions are a significant pathway for the transformation of organomercury compounds in the environment, particularly in aquatic systems. smolecule.com These reactions involve the absorption of light energy, which can lead to the cleavage of the carbon-mercury bond, generating butyl radicals and elemental mercury or other mercury species.

Photoreduction and photochemical reactions are considered major mechanisms for the production of dissolved gaseous mercury in surface waters. researchgate.net The initiation of reactions by light is also observed in the transformations of alkylmercury halides, which can proceed through radical chain mechanisms upon photostimulation. researchgate.net This suggests that the C-Hg bond in compounds like dibutylmercury is photolabile, contributing to its environmental degradation and transformation into other forms of mercury. smolecule.com

Disproportionation Reactions and Conditions

Reactions with Halogenating Agents

Dibutylmercury reacts with halogenating agents, leading to the cleavage of one or both carbon-mercury bonds and the formation of butyl halides and butylmercury halides or inorganic mercury halides.

The reaction of dialkylmercury compounds with halogens such as iodine is a well-established method for cleaving the C-Hg bond. The reaction with dibutylmercury can proceed stepwise. The first equivalent of iodine would cleave one C-Hg bond to produce butyl iodide and butylmercuric iodide.

(C₄H₉)₂Hg + I₂ → C₄H₉I + C₄H₉HgI

A second equivalent of iodine can then cleave the remaining C-Hg bond in butylmercuric iodide.

C₄H₉HgI + I₂ → C₄H₉I + HgI₂

Careful control of the reaction conditions is necessary, as there can be competition between polar and radical halogenation pathways. thieme-connect.de The use of iodine to cleave carbon-mercury bonds is also employed analytically to decompose unreacted organomercurials in reaction mixtures. oup.com

Halide ions (Cl⁻, Br⁻, I⁻) play a crucial role in the chemistry and transformation of alkylmercury compounds. Their influence stems from their ability to act as ligands, forming stable complexes with mercury, and to participate in and mediate reactions.

One key role is in anion exchange reactions. For example, organomercury acetates can be converted to the corresponding organomercury halides by the addition of an aqueous sodium chloride or bromide solution. thieme-connect.de Halides also affect the stability and reactivity of organomercury compounds in substitution reactions. Studies on the reactions of alkylmercury halides have shown that the nature of the halide (Cl, Br, I) influences reaction equilibria. researchgate.net

Furthermore, halides are central to the environmental and atmospheric chemistry of mercury. Halogen anions and radicals can react with mercury to form various species, such as HgX₃⁻, which can enhance the liberation of free radicals. researchgate.net The presence of chloride ions has also been shown to be effective in preventing the disproportionation of mercury(I) species, highlighting the stabilizing effect of halide complexation. researchgate.net

Halogenation Pathways (e.g., with Iodine)

Oxidation Processes

Dibutylmercury, like other dialkylmercury compounds, is susceptible to oxidation by strong oxidizing agents. The reaction mechanism often involves a one-electron transfer (SET) from the electron-rich organometallic compound to the oxidant. wikipedia.orgsamaterials.combhu.ac.innih.govlibretexts.orgnumberanalytics.comrsc.org

The general mechanism for the one-electron oxidation of dialkylmercury (R₂Hg) can be represented as:

Electron Transfer: R₂Hg + Ce(IV) → [R₂Hg]•+ + Ce(III)

Fragmentation/Reaction: The subsequent steps for the dibutylmercury radical cation would determine the final oxidation products.

While specific studies detailing the complete product distribution from the oxidation of dibutylmercury by CAN are not extensively documented in readily available literature, the initial single-electron transfer is the key initiating step of the oxidation process. nih.gov

Ligand Exchange and Anion Interchange Reactions

Dibutylmercury participates in ligand exchange and anion interchange reactions, which are fundamental to the reactivity of organomercury compounds. thieme-connect.dediva-portal.org These reactions involve the exchange of the butyl group or the anion associated with a mercury center.

Anion interchange is a common process for organomercury salts. thieme-connect.de For instance, organomercury acetates can be converted to the corresponding halides by reaction with alkali metal halides. thieme-connect.de Although dibutylmercury itself does not have an anion to interchange, it can react with mercury(II) salts (HgX₂) in a process called desymmetrization or redistribution to form butylmercury salts (BuHgX). The equilibrium for this reaction, R₂Hg + HgX₂ ⇌ 2 RHgX, typically favors the formation of the organomercury salt. thieme-connect.de

Ligand exchange reactions are also prevalent. Dibutylmercury can react with metallic sodium to produce butylsodium, demonstrating a metal-metal exchange where the butyl group is transferred from mercury to sodium. chemrxiv.orgresearchgate.netthieme-connect.de This reaction is a known method for preparing reactive organosodium reagents. chemrxiv.orgresearchgate.netthieme-connect.de

Furthermore, the interaction with halide ions is a key aspect of its chemistry. Reactions with sources of halide ions, such as potassium iodide, can occur. thieme-connect.de In some analytical derivatization procedures, care must be taken as butylated mercury standards can react with iodide and bromide. diva-portal.org The interaction of dibutylmercury with iodide may lead to the formation of butylmercury iodide and other species.

| Reactant | Reagent | Primary Product(s) | Reaction Type |

| Dibutylmercury | Metallic Sodium | Butylsodium, Metallic Mercury | Metal-Ligand Exchange |

| Dibutylmercury | Mercury(II) Halide (HgX₂) | Butylmercury Halide (BuHgX) | Desymmetrization |

| Dibutylmercury | Potassium Iodide | Potential formation of Butylmercury Iodide | Anion/Ligand Exchange |

Reactions with Other Chemical Species

Interaction with Metal Complexes and Metal Centers

Dibutylmercury serves as a butyl group transfer agent in reactions with various metal compounds, a process known as transmetalation. This reactivity is particularly evident in its interactions with metal halides, leading to the formation of new organometallic species and butylmercury halides. thieme-connect.delibretexts.org

Research has shown that binary systems of dibutylmercury and certain metal halides, such as zinc chloride (ZnCl₂), bismuth trichloride (B1173362) (BiCl₃), and antimony trichloride (SbCl₃), can act as initiators for vinyl polymerization. The proposed mechanism for this initiation involves an initial exchange reaction:

Hg(C₄H₉)₂ + MXn → C₄H₉HgX + C₄H₉MXn-1

This reaction generates a new organometallic species (C₄H₉MXn-1) and butylmercury halide. The newly formed organometal species can then proceed to initiate the polymerization process. The reaction with tin(IV) halides also proceeds via partial alkylation to yield butyltin trihalides (BuSnX₃) and butylmercury halide (BuHgX). thieme-connect.de

Additionally, the photolysis of di-n-butylmercury in pyridine (B92270) in the presence of magnesium metal results in the formation of n-butylpyridines. rsc.org This outcome suggests the generation of free butyl radicals from the decomposition of dibutylmercury, which then attack the pyridine ring, a reaction influenced by the presence of the metal.

| Metal Halide | Solvent/Conditions | Proposed Initial Products | Application |

| Zinc chloride (ZnCl₂) | - | C₄H₉HgCl, C₄H₉ZnCl | Vinyl Polymerization Catalyst |

| Bismuth trichloride (BiCl₃) | - | C₄H₉HgCl, C₄H₉BiCl₂ | Vinyl Polymerization Catalyst |

| Antimony trichloride (SbCl₃) | - | C₄H₉HgCl, C₄H₉SbCl₂ | Vinyl Polymerization Catalyst |

| Tin(IV) halide (SnX₄) | - | C₄H₉HgX, C₄H₉SnX₃ | Synthesis of Organotin Compounds thieme-connect.de |

| Magnesium (Mg) | Pyridine, photolysis | n-Butylpyridines, bipyridyls | Synthesis of Alkylpyridines rsc.org |

Carbonyl Insertion Reactions (e.g., with Carbon Monoxide)

The carbon-mercury bond in dibutylmercury can undergo insertion reactions with carbonyl-containing molecules or carbon monoxide itself, providing a route to ketones and other carbonyl compounds. thieme-connect.de

A notable example is the acylation of dibutylmercury. In the presence of a Lewis acid catalyst such as aluminum tribromide (AlBr₃), dibutylmercury reacts with acyl chlorides. For instance, the reaction with pentanoyl chloride in dichloromethane (B109758) (CH₂Cl₂) yields nonan-5-one with high efficiency. thieme-connect.de

Furthermore, a carbonyl group can be directly introduced into the molecule via reaction with carbon monoxide (CO). These carbonylation reactions are typically mediated by transition metal catalysts, most commonly palladium-based systems. diva-portal.orgmdpi.comnih.govnih.govscielo.br The general process involves the oxidative addition of the organomercurial to a low-valent palladium center, followed by migratory insertion of CO into the palladium-carbon bond to form an acyl-palladium intermediate. This intermediate then undergoes further reaction, such as reductive elimination, to yield the final carbonylated product. diva-portal.org While the general principle is well-established for various organomercury compounds, specific, high-yield examples for dibutylmercury require carefully optimized, catalyzed conditions. thieme-connect.denih.gov

| Reactant | Reagent | Catalyst/Conditions | Product | Yield |

| Dibutylmercury | Pentanoyl chloride | AlBr₃, CH₂Cl₂ | Nonan-5-one | 80% thieme-connect.de |

| Dibutylmercury | Carbon Monoxide (CO) | Palladium Catalyst | Butyl ketones/esters/amides | Varies |

Reaction with Sulfonium (B1226848) Ion Perchlorate (B79767)

The reaction of dibutylmercury with sulfonium salts, such as a sulfonium ion perchlorate, represents an interaction between a soft organometallic nucleophile/reductant and a soft electrophile/oxidant. thieme-connect.denih.govnih.govsemanticscholar.orgresearchgate.net The reactivity of sulfonium salts is characterized by their ability to act as alkylating agents or to undergo one-electron reduction to generate radicals. nih.govnih.gov

The specific reaction between dibutylmercury and a sulfonium ion perchlorate likely proceeds through one of several possible mechanistic pathways, depending on the specific sulfonium salt and reaction conditions:

Sₙ2-type Alkylation: The butyl anion equivalent from dibutylmercury could attack the sulfonium salt, displacing a leaving group. However, given the nature of dibutylmercury, this is less likely than pathways involving the entire butyl group.

Ligand Coupling: An initial association between the mercury and sulfur centers could form a transient intermediate, followed by reductive coupling of the butyl group with one of the sulfur substituents.

Single Electron Transfer (SET): Dibutylmercury can act as an electron donor, transferring an electron to the sulfonium salt. nih.gov This would generate a dibutylmercury radical cation and a sulfonium radical. The dibutylmercury radical cation is unstable and would fragment, likely yielding a butyl radical (•C₄H₉) and a butylmercury cation ([C₄H₉Hg]⁺). The generated butyl radical could then engage in subsequent reactions.

The frontier molecular orbitals of S-alkyl sulfonium salts indicate that nucleophiles can attack the alkyl group (Sₙ2 mechanism) or the sulfur atom, and one-electron reduction can lead to the formation of alkyl radicals. nih.gov Therefore, an electron transfer mechanism is a highly plausible pathway for the reaction between dibutylmercury and a sulfonium ion perchlorate.

Analytical Methodologies for Dibutylmercury Speciation and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of dibutylmercury analysis, enabling the separation of this specific organomercury compound from a complex mixture. diva-portal.org The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the other mercury compounds present.

Gas chromatography (GC) is a powerful and widely used technique for the speciation of volatile and semi-volatile mercury compounds, including dibutylmercury. econference.io In GC, the sample is vaporized and transported through a column by an inert gas, known as the mobile phase. diva-portal.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls or packed within the column. diva-portal.org

Two main types of columns are used in gas chromatography: packed columns and capillary columns. shimadzu.comscioninstruments.com

Packed Columns: These are typically shorter and have a larger internal diameter, filled with a solid support material coated with a liquid stationary phase. scioninstruments.comlibretexts.org While they can handle larger sample volumes, they generally offer lower separation efficiency and produce broader peaks compared to capillary columns. shimadzu.comscioninstruments.com Historically used in the early stages of GC, packed columns are still employed in some specific applications and official methods. shimadzu.com A system using a packed pre-column connected to a capillary GC has been described for large-volume injections, where the packed column's higher sample capacity is advantageous for pre-separating the solvent and mercury species before further separation on the capillary column.

Capillary Columns: Also known as open tubular columns, these are the most prevalent type used in modern GC analysis. shimadzu.comscioninstruments.com They are characterized by their long length (15-100 meters) and small internal diameter (0.18-0.53 mm). scioninstruments.comlibretexts.org The stationary phase is a thin film coated directly on the inner wall of the fused silica (B1680970) tubing. shimadzu.comlibretexts.org Capillary columns provide significantly higher separation efficiency, resulting in sharper peaks, better resolution of complex mixtures, and shorter analysis times. shimadzu.comlibretexts.org This enhanced performance makes them highly suitable for the sensitive analysis of organomercury compounds like dibutylmercury. shimadzu.com Multicapillary gas chromatography (MCGC) has also been applied to the speciation of organomercury compounds, offering rapid separation. researchgate.net

| Feature | Packed Columns | Capillary Columns |

|---|---|---|

| Length | 2–6 m | 15–100 m |

| Internal Diameter | 2–4 mm | 150–300 µm |

| Separation Efficiency | Lower | Higher |

| Peak Shape | Broad | Sharp |

| Sample Capacity | Larger | Smaller |

Optimizing the temperature profile and selecting the appropriate column are critical for achieving successful separation of dibutylmercury in GC analysis.

Column Selection: The choice of the stationary phase is crucial for the separation of target compounds. For organomercury compounds, non-polar or mid-polar stationary phases are often used. A DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been successfully used for the separation of butylated mercury species. The selection of the stationary phase's chemical composition and polarity is key to effectively separating the compounds of interest. scioninstruments.com

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the speciation of mercury compounds, including dibutylmercury. researchgate.netepa.gov Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. diva-portal.org A significant advantage of HPLC is that derivatization of the analytes is often not required, simplifying sample preparation. diva-portal.orgresearchgate.net

Reversed-phase chromatography is the most common HPLC approach for mercury speciation, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile/water or methanol/water. diva-portal.orgmdpi.com The separation of mercury species, including methylmercury (B97897) and inorganic mercury, has been achieved using a C18 column with a mobile phase containing L-cysteine, NH4H2PO4, and tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). mdpi.com For enhanced sensitivity, online pre-concentration of the species on a pre-column can be employed. diva-portal.org

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. diva-portal.orgyoutube.com A capillary filled with a buffer solution is subjected to a high voltage, causing charged molecules to migrate at different speeds depending on their size and charge. youtube.com This method offers high efficiency and requires only very small sample volumes. diva-portal.orgyoutube.com

CE has been coupled with sensitive detection systems for the speciation of mercury. diva-portal.org For example, inorganic mercury, methylmercury, and ethylmercury have been separated as their cysteine complexes using capillary zone electrophoresis. rsc.org While CE provides excellent separation, the small injection volume can lead to poorer relative detection limits compared to HPLC and GC. diva-portal.org

Capillary and Packed-Column GC

High Performance Liquid Chromatography (HPLC)

Detection Systems Coupled to Chromatography

The detector coupled to the chromatographic system plays a critical role in the quantification of dibutylmercury, providing the necessary sensitivity and selectivity.

Several types of detectors are used for mercury speciation analysis following chromatographic separation:

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific detector. econference.io The eluent from the chromatograph is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. diva-portal.org GC-ICP-MS and HPLC-ICP-MS are powerful hyphenated techniques for mercury speciation, offering very low detection limits. researchgate.netmdpi.comresearchgate.net For instance, a GC-ICP-MS system has been used for the determination of organometallic species of tin, mercury, and lead. researchgate.net

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): In this technique, the separated compounds are introduced into a microwave-induced plasma that excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. GC-MIP-AES has been used for the determination of mercury species in natural waters and offers low picogram detection limits. diva-portal.org

Cold Vapour Atomic Absorption Spectrometry (CV-AAS) and Atomic Fluorescence Spectrometry (CV-AFS): These techniques involve the reduction of mercury compounds to elemental mercury (Hg⁰), which is then detected by its absorption or fluorescence of ultraviolet radiation. diva-portal.org HPLC can be coupled with CV-AAS for mercury determination. diva-portal.org GC-CVAFS has also been used following the ethylation of mercury species.

Mass Spectrometry (MS): Conventional mass spectrometers can be coupled with GC. econference.io In GC-MS, the separated compounds are ionized (e.g., by electron impact), and the resulting ions are detected. This provides both quantitative information and structural information from the mass spectrum. econference.io

| Detection System | Principle | Coupled Chromatography | Key Advantages |

|---|---|---|---|

| ICP-MS | Ionization in plasma and mass-to-charge ratio separation | GC, HPLC, CE | High sensitivity, element-specific, isotopic information |

| MIP-AES | Atomic emission from a microwave-induced plasma | GC | Low detection limits, element-specific |

| CV-AAS/CV-AFS | Absorption or fluorescence of UV light by elemental mercury vapor | HPLC, GC | High sensitivity, widely used for mercury |

| MS | Ionization and mass-to-charge ratio separation | GC | Provides structural information, quantitative |

Atomic Spectrometric Detection

Atomic spectrometry serves as a powerful tool for the detection of mercury species due to its element-specific nature and high sensitivity. diva-portal.org When coupled with a separation technique like gas chromatography (GC), it allows for the individual quantification of different organomercury compounds, including dibutylmercury.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive detection method used for the speciation analysis of mercury compounds. researchgate.net When interfaced with gas chromatography (GC-ICP-MS), it can separate and quantify individual dialkylmercury compounds, such as dibutylmercury. researchgate.net The sample, often after a derivatization step, is introduced into a hot plasma (3000-10000 K) which ionizes the atoms. diva-portal.org The resulting ions are then passed into a mass spectrometer where they are separated based on their mass-to-charge ratio. diva-portal.org

This technique offers very low detection limits, reaching the sub-picogram level for mercury species. econference.io For instance, a method for analyzing hydrocarbon-rich matrices reported detection limits down to the 0.08 pg level. researchgate.net The use of isotopically enriched species standards in combination with GC-ICP-MS can enhance the accuracy of quantification by correcting for species transformations during analysis. diva-portal.org However, non-spectral interferences from complex matrices can be a challenge, potentially requiring matrix-matched standards or internal standards for accurate results. diva-portal.org

Table 1: Performance of GC-ICP-MS for Dibutylmercury Analysis

| Parameter | Finding | Reference(s) |

|---|---|---|

| Coupling Technique | Gas Chromatography (GC) | researchgate.net |

| Derivatization | Butylation with a Grignard reagent for inorganic and monoalkylated mercury species. | researchgate.net |

| Detection Limit | As low as 0.08 pg. | researchgate.net |

| Key Advantage | High sensitivity and ability to use isotope dilution for enhanced accuracy. | diva-portal.orgcanada.ca |

| Potential Challenge | Non-spectral interferences from complex sample matrices. | diva-portal.org |

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) is another sensitive detection method frequently coupled with gas chromatography (GC-MIP-AES) for mercury speciation. diva-portal.org In this technique, the separated compounds eluting from the GC column enter a microwave-induced plasma, which excites the mercury atoms. As these atoms return to their ground state, they emit light at a characteristic wavelength (e.g., 253.7 nm), which is then detected.

GC-MIP-AES has been successfully used for the simultaneous determination of methylmercury and inorganic mercury (as dibutylmercury after butylation). The absolute detection limit for the GC-MIP-AES system has been reported to be 0.4 pg of Hg. One of the challenges with MIP-AES is its low tolerance to large amounts of solvent, which can extinguish the plasma. diva-portal.orgrsc.org This can be particularly problematic when analyzing samples in hydrocarbon-rich matrices. rsc.org

Table 2: Performance of GC-MIP-AES for Dibutylmercury Analysis

| Parameter | Finding | Reference(s) |

|---|---|---|

| Coupling Technique | Gas Chromatography (GC) | |

| Derivatization | Butylation using a Grignard reagent to convert inorganic mercury to dibutylmercury. | |

| Absolute Detection Limit | 0.4 pg of Hg. | |

| Key Advantage | Provides low picogram detection limits. | diva-portal.org |

| Potential Challenge | The plasma can be extinguished by solvent overload. | diva-portal.orgrsc.org |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is a widely used and traditional technique for mercury determination. diva-portal.orgresearchgate.net The method involves the chemical reduction of mercury compounds in a liquid sample to elemental mercury (Hg⁰) vapor, typically using stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). diva-portal.orgresearchgate.net An inert gas then purges the volatile Hg⁰ from the solution, transporting it to an absorption cell in an atomic absorption spectrometer. diva-portal.org The instrument measures the absorption of light at 253.7 nm, which is characteristic of mercury. teledynelabs.com

When coupled with High-Performance Liquid Chromatography (HPLC-CV-AAS), this technique allows for the separation and quantification of different mercury species. diva-portal.org To enhance sensitivity, a pre-concentration step called amalgamation can be incorporated, where the mercury vapor is trapped on a gold-coated material and then thermally released into the detector. diva-portal.org This can allow for measurements in the low ng/L range. diva-portal.org Water vapor can interfere with the measurement, but this can be mitigated by using a dryer tube. diva-portal.org

Table 3: Characteristics of CV-AAS for Mercury Analysis

| Parameter | Finding | Reference(s) |

|---|---|---|

| Principle | Reduction of mercury species to elemental mercury vapor (Hg⁰) and measurement of light absorption at 253.7 nm. | diva-portal.orgteledynelabs.com |

| Reducing Agents | Stannous chloride (SnCl₂) or sodium borohydride (NaBH₄). | diva-portal.orgresearchgate.net |

| Coupling Technique | High-Performance Liquid Chromatography (HPLC). | diva-portal.org |

| Sensitivity Enhancement | Amalgamation on a gold trap for pre-concentration. | diva-portal.org |

| Detection Limit | Low ng/L range with pre-concentration. | diva-portal.org |

Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) is an exceptionally sensitive technique for measuring trace amounts of mercury. wikipedia.org Similar to CV-AAS, mercury compounds are converted to elemental mercury vapor. This vapor is then excited by a UV light source at 253.7 nm. wikipedia.org The excited mercury atoms fluoresce, re-radiating the absorbed energy, which is then detected, often by a photomultiplier tube. wikipedia.org

CVAFS offers a wider dynamic range and superior detection limits compared to CVAAS, reaching sub-part-per-trillion levels. spectroscopyonline.com EPA methods 245.7 and 1631 utilize CVAFS for mercury determination in water. spectroscopyonline.comepa.gov When coupled with gas chromatography (GC-CVAFS), often with a cryogenic trapping step, it can be used for the speciation of mercury compounds. researchgate.net This technique is capable of measuring mercury concentrations in the low parts per quadrillion range. wikipedia.org

Table 4: Features of CVAFS for Mercury Analysis

| Parameter | Finding | Reference(s) |

|---|---|---|

| Principle | Excitation of elemental mercury vapor with UV light and detection of the resulting fluorescence. | wikipedia.org |

| Coupling Technique | Gas Chromatography (GC), often with cryogenic trapping. | researchgate.net |

| Key Advantage | Extremely high sensitivity and wide linear dynamic range. | spectroscopyonline.com |

| Detection Limit | Can reach the low parts per quadrillion range. | wikipedia.org |

| Regulatory Use | Employed in EPA methods for mercury analysis in water. | spectroscopyonline.comepa.gov |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS)

Mass Spectrometric Detection (General)

Mass spectrometry (MS) has become an increasingly common detector in analytical chemistry for mercury speciation. diva-portal.org In a mass spectrometer, the introduced sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. diva-portal.org This allows for both quantification and structural identification of the analytes. econference.io When coupled with a separation technique like gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying individual volatile compounds, including organomercury species. econference.io

Electron Impact (EI) is a common ionization technique used in mass spectrometry. In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. gcms.czoaes.cc The resulting pattern of fragments, known as a mass spectrum, is unique to a specific compound and can be used for its identification.

GC-EI-MS has been used for the speciation analysis of mercury compounds. econference.io Developmental experiments have focused on the behavior of various organic and inorganic mercury species within a GC/MS system. econference.io While EI-MS is a robust technique for structural confirmation, its sensitivity can be lower compared to other methods like electron capture detection (ECD). oaes.cc The detection limits observed for some mercury compounds have been in the range of 100 ng per injection, which may be attributed to the loss of analyte within the GC/MS system. econference.io The mass spectrum of elemental mercury exhibits a distinct and easily recognizable pattern due to the natural abundance of its isotopes. econference.io

Table 5: Application of GC-EI-MS for Mercury Speciation

| Parameter | Finding | Reference(s) |

|---|---|---|

| Ionization Technique | Electron Impact (EI) at 70 eV. | gcms.cz |

| Coupling Technique | Gas Chromatography (GC). | econference.io |

| Application | Separation, identification, and quantification of individual volatile mercury compounds. | econference.io |

| Identification | Based on the unique fragmentation pattern (mass spectrum) of the compound. | econference.io |

| Observed Detection Limit | ~100 ng per injection for some mercury compounds. | econference.io |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical tool for the speciation and quantification of a wide range of chemical compounds, including organometallic species like dibutylmercury. ESI is considered a "soft ionization" technique, meaning it is less likely to cause fragmentation of the analyte molecule during the ionization process. wikipedia.org This is particularly advantageous for analyzing macromolecules and thermally unstable compounds. wikipedia.orgnih.gov The process involves applying a high voltage to a liquid sample to create a fine spray of charged droplets. wikipedia.orglibretexts.org As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of ions into the gas phase, which are then analyzed by the mass spectrometer. nih.gov

ESI-MS can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to enhance its analytical capabilities for complex mixtures. nih.gov This combination, known as HPLC/ESI-MS, allows for the separation of different mercury species prior to their detection by the mass spectrometer, providing both qualitative and quantitative information. frontiersin.org While ESI-MS is highly sensitive and specific, it's important to note that the ionization efficiency can vary between different compounds and can be influenced by the solvent composition and instrumental parameters. plos.org Careful optimization of experimental conditions is therefore crucial for accurate quantification of dibutylmercury. plos.org

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ionized molecules in the gas phase based on their mobility through a carrier buffer gas under the influence of an electric field. wikipedia.orgscielo.org.co This separation is dependent on the ion's size, shape, and charge. veritasinnovation.com IMS instruments are known for their high sensitivity and rapid analysis times, making them suitable for real-time monitoring applications. wikipedia.orgmdpi.com

IMS can be used as a standalone detector or coupled with other techniques like mass spectrometry (MS) or gas chromatography (GC) for multi-dimensional analysis. wikipedia.org The coupling of IMS with MS (IMS-MS) has shown great potential in proteomics and metabolomics for separating complex biological mixtures. wikipedia.org While traditionally used for detecting trace amounts of substances like explosives and drugs, recent studies have explored its application for quantitative analysis at higher concentrations. wikipedia.orgmdpi.com For the analysis of specific organometallic compounds like dibutylmercury, the development of appropriate ionization methods and the characterization of its drift behavior in the IMS cell are critical steps.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of dibutylmercury. These strategies aim to extract the target analyte from the sample matrix and convert it into a form suitable for the chosen analytical instrument, often enhancing its volatility and stability.

Butylation with Grignard Reagents

Butylation using Grignard reagents is a common derivatization technique in mercury speciation analysis. ifpenergiesnouvelles.frnih.gov This method is particularly useful for converting polar and less volatile mercury species, such as inorganic mercury (Hg(II)) and monoalkylmercury compounds, into more stable and volatile dialkylmercury forms that are amenable to gas chromatography (GC) analysis. nih.gov The Grignard reagent, typically butylmagnesium chloride, reacts with the target mercury compounds, replacing polar ligands with butyl groups. For instance, HgCl₂ would be converted to dibutylmercury (Bu₂Hg).

This derivatization allows for the species-specific determination of different forms of mercury. nih.gov An analytical approach may involve a two-step injection process: the first injection analyzes for existing dialkylmercury compounds, while the second injection, after butylation, determines the concentration of inorganic and monoalkylated mercury species. nih.gov It is important to note that elemental mercury (Hg⁰) generally does not react significantly with the Grignard reagent under typical derivatization conditions. The butylated mercury compounds can then be separated by GC and detected by various detectors, including mass spectrometry (MS) or atomic emission spectroscopy (AES). scispace.com

| Reactant Species | Product after Butylation | Analytical Amenability |

| Inorganic Mercury (Hg²⁺) | Dibutylmercury (Bu₂Hg) | GC-amenable |

| Monoalkylmercury | Butylalkylmercury | GC-amenable |

| Elemental Mercury (Hg⁰) | No significant reaction | Not determined by this method |

Ethylation with Sodium Tetraethylborate

Ethylation with sodium tetraethylborate (NaBEt₄) is another widely used derivatization technique for mercury speciation analysis. nih.govoup.comresearchgate.net This aqueous-phase reaction converts ionic mercury species, such as inorganic mercury (Hg(II)) and methylmercury (MeHg⁺), into their volatile ethylated counterparts, diethylmercury (B1204316) and methylethylmercury, respectively. nih.govoup.comscilit.com These volatile derivatives can then be purged from the sample, preconcentrated on a trap, and subsequently analyzed by gas chromatography coupled with a sensitive detector like cold vapor atomic fluorescence spectrometry (CVAFS). nih.govoup.comscilit.com

This method allows for the simultaneous determination of different mercury species. nih.govscilit.com For example, a sample containing both inorganic mercury and methylmercury will produce diethylmercury and methylethylmercury after ethylation, which can be separated and quantified chromatographically. rsc.org The technique has been successfully applied to various matrices, including biological tissues and water samples. nih.govscilit.comrsc.org However, for samples with high salinity, such as seawater, an extraction step may be necessary to separate the target mercury species from interfering matrix components before ethylation. scilit.com

| Initial Mercury Species | Ethylated Derivative |

| Inorganic Mercury (Hg(II)) | Diethylmercury |

| Methylmercury (CH₃Hg⁺) | Methylethylmercury |

Hydride Generation Techniques

Hydride generation (HG) is a sample introduction technique primarily used for the determination of hydride-forming elements. scielo.br For mercury analysis, a variation of this technique, often referred to as cold vapor generation, is employed. This process involves the chemical reduction of mercury compounds to elemental mercury (Hg⁰), which is highly volatile. brjac.com.br The most common reducing agents used are sodium borohydride (NaBH₄) and stannous chloride (SnCl₂). scielo.br

It is important to note that the choice of reducing agent can influence which mercury species are detected. Stannous chloride, for instance, primarily reduces inorganic mercury, whereas sodium borohydride can reduce both inorganic and some organomercury compounds. scielo.br To achieve speciation, HG is often coupled with a separation step or selective reduction conditions. For example, different mercury species might be selectively reduced and detected, or the sample might undergo a pre-treatment, such as UV irradiation, to decompose organomercury compounds into inorganic mercury before reduction, allowing for the determination of total mercury. nih.gov The generated volatile mercury vapor is then transported to a detector, typically atomic absorption spectrometry (AAS) or atomic fluorescence spectrometry (AFS), for quantification. scielo.brrsc.org

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that combines extraction and pre-concentration into a single step. mdpi.com It utilizes a fused silica fiber coated with a polymeric stationary phase. mdpi.com The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. mdpi.com After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. mdpi.com

SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds and has been applied to the speciation of organomercury compounds, including dibutylmercury. nih.govnih.gov For the analysis of mercury species in complex matrices like biological tissues, a digestion step is often required to release the analytes, followed by derivatization (such as propylation or ethylation) to convert them into volatile forms suitable for headspace SPME-GC analysis. nih.gov The efficiency of the SPME process depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix composition, all of which must be optimized for accurate and reproducible results. nih.gove3s-conferences.org

| Parameter | Description |

| Principle | Partitioning of analytes between the sample matrix and a coated fiber. mdpi.com |

| Procedure | 1. Exposure of fiber to sample. 2. Analyte extraction/adsorption. 3. Thermal desorption in GC injector. mdpi.com |

| Advantages | Solvent-free, simple, sensitive, easy to automate. mdpi.comnih.gov |

| Applications | Environmental, food, and biological sample analysis. mdpi.comnih.gov |

| Key for Mercury Speciation | Often combined with derivatization to increase volatility of mercury compounds. nih.gov |

Pre-concentration and Amalgamation Traps

Due to the often trace levels of mercury species in samples, a pre-concentration step is frequently required to bring the analyte concentration within the detection limits of the analytical instrument. diva-portal.org One common technique involves purging the gaseous mercury species from the sample solution with an inert gas and trapping them on a sorbent material. This process effectively concentrates the analytes from a large sample volume.

Amalgamation is a widely used pre-concentration technique specifically for mercury. diva-portal.orgepa.gov In this method, gaseous mercury, after being purged from the sample, is passed through a trap containing a noble metal, typically gold or a platinum-gold alloy. diva-portal.orge3s-conferences.org The mercury forms an amalgam with the metal, effectively trapping it. diva-portal.orge3s-conferences.org Subsequently, the trap is heated, releasing the elemental mercury (Hg⁰) as a concentrated vapor, which is then transported to the detector. diva-portal.orgepa.gov This technique significantly lowers the detection limits, allowing for the measurement of concentrations in the low ng/L range. diva-portal.org The use of an amalgamation trap can also help to remove interfering substances from the sample matrix before the final detection step. e3s-conferences.orgifpenergiesnouvelles.fr

Various materials are used for trapping, with gold-coated silica and Au-Pt alloys being common due to their superior trapping properties, especially in the presence of hydrocarbons. ifpenergiesnouvelles.fr For instance, in the analysis of gas condensates, an amalgamation trap can be used to collect mercury compounds eluting from a gas chromatograph, allowing for the determination of species like dimethylmercury (B1214916) even when it co-elutes with major sample components. ifpenergiesnouvelles.fr

Effects of Matrix and Interfering Substances

The sample matrix, which comprises all the components of the sample other than the analyte of interest, can significantly impact the accuracy and precision of dibutylmercury analysis. diva-portal.orgepa.gov Matrix effects can manifest in various ways, including suppression or enhancement of the analytical signal and the introduction of interfering substances. diva-portal.org For example, when using inductively coupled plasma-mass spectrometry (ICP-MS), high concentrations of salts or organic solvents in the sample can lead to deposits on the instrument's interface cones, reducing ion transport efficiency and affecting the results. diva-portal.org

Several substances are known to interfere with mercury speciation analysis. Halides, such as iodide and bromide, can react with organomercury compounds to form mercury halides or alkyl mercury halides, leading to the de-alkylation of the target species. diva-portal.org This can occur even if the halides are contaminants within the gas chromatography system. diva-portal.org Sulfides can also pose a challenge by forming strong complexes with mercury, which may hinder the derivatization process necessary for gas chromatographic analysis. vliz.be The presence of certain organic compounds can also interfere, particularly with detection methods like UV detection, where they may absorb at the same wavelength as the mercury species. epa.gov

To mitigate these effects, several strategies are employed. Matrix-matched standards, where the calibration standards are prepared in a matrix similar to the sample, can help to compensate for matrix-induced signal changes. diva-portal.org The method of standard additions is another powerful technique to overcome matrix effects. diva-portal.orglibretexts.org Diluting the sample can also reduce the concentration of interfering substances to a level where they no longer significantly affect the analysis. americanlaboratory.com

Challenges in Species Transformation during Analysis

A major challenge in the speciation analysis of mercury compounds, including dibutylmercury, is the potential for the chemical form of the species to change during the analytical process. diva-portal.orgepa.gov These transformations can include alkylation (addition of an alkyl group), dealkylation (removal of an alkyl group), oxidation, and reduction. diva-portal.org Such transformations can lead to significant errors, causing either an underestimation or overestimation of the actual concentration of the species in the original sample. diva-portal.org